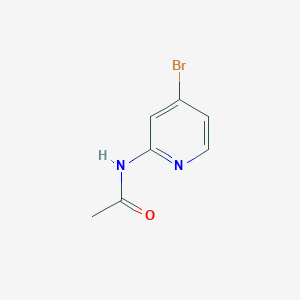
2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde
Overview
Description
2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde is a chemical compound characterized by its trifluoroethyl group attached to a thiazole ring, which is further substituted with a carbaldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Halogenation and Subsequent Nucleophilic Substitution: Starting from 1,3-thiazole, halogenation at the 5-position followed by nucleophilic substitution with 2,2,2-trifluoroethanol can yield the desired product.
Transition Metal-Catalyzed Cross-Coupling Reactions: Using palladium-catalyzed cross-coupling reactions between 1,3-thiazole-5-carbaldehyde and 2,2,2-trifluoroethyl halides can also be employed.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution Reactions: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-ol.
Substitution Reactions: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its trifluoroethyl group imparts unique electronic properties that can be exploited in various synthetic pathways.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Its incorporation into bioactive molecules can enhance their efficacy and selectivity.
Medicine: Research is ongoing to explore the use of this compound in drug development. Its unique structure may offer advantages in the design of new therapeutic agents.
Industry: In materials science, 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell membrane components.
Anticancer Activity: Inhibition of enzymes involved in cell cycle regulation.
Comparison with Similar Compounds
2-(2,2,2-Trifluoroethyl)-1,3-thiazole-4-carbaldehyde
2-(2,2,2-Trifluoroethyl)-1,3-thiazole-4-carboxylic acid
2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-ol
Uniqueness: 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)1-5-10-2-4(3-11)12-5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWZNHZZNKPMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















